Haloperidol Impurity D is an impurity of Haloperidol.
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one
CAS No.: 67987-08-0
Cat. No.: VC21344624
Molecular Formula: C32H36Cl2N2O3
Molecular Weight: 567.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 67987-08-0 |
---|---|
Molecular Formula | C32H36Cl2N2O3 |
Molecular Weight | 567.5 g/mol |
IUPAC Name | 4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-[4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]phenyl]butan-1-one |
Standard InChI | InChI=1S/C32H36Cl2N2O3/c33-27-9-5-25(6-10-27)31(38)15-20-35(21-16-31)19-1-2-30(37)24-3-13-29(14-4-24)36-22-17-32(39,18-23-36)26-7-11-28(34)12-8-26/h3-14,38-39H,1-2,15-23H2 |
Standard InChI Key | KZKALOHEEHRXFT-UHFFFAOYSA-N |
SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O |
Canonical SMILES | C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O |
Appearance | Solid |
Chemical Identity and Structural Characteristics
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one is a complex organic molecule that functions as a known impurity of haloperidol. The compound possesses a distinctive molecular structure that incorporates two 4-(4-chlorophenyl)-4-hydroxypiperidine moieties connected through a butanone linker to a phenyl ring.
Basic Identification Parameters
The compound can be identified using several key parameters that establish its chemical identity. These identifying characteristics are essential for analytical chemists and pharmaceutical researchers working with haloperidol and related substances.
Table 1: Basic Identification Parameters
Parameter | Value |
---|---|
CAS Number | 67987-08-0 |
Molecular Formula | C₃₂H₃₆Cl₂N₂O₃ |
Molecular Weight | 567.55 g/mol |
IUPAC Name | 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-[4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl]-1-butanone |
The compound is cataloged in chemical databases and reference collections with specific identifiers that facilitate its tracking in research and quality control processes. Its structural complexity reflects its relationship to haloperidol, incorporating key structural elements that distinguish it from other related impurities .
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in scientific and regulatory literature, reflecting its relationship to haloperidol and its status as a specified impurity.
Table 2: Alternative Names and Identifiers
Alternative Name | Context of Use |
---|---|
Haloperidol EP Impurity D | European Pharmacopoeia designation |
Haloperidol Related Compound A | USP (United States Pharmacopeia) designation |
Dichloro Haloperidol | Common laboratory designation |
USP Haloperidol Related Compound A | Regulatory designation |
This variety of nomenclature underscores the compound's significance across different regulatory frameworks and pharmacopoeial standards, though it creates some complexity in literature searches and compound identification .
Structural Relationship to Haloperidol
The target compound shares significant structural elements with haloperidol, which is chemically identified as 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone. Understanding this relationship is crucial for comprehending the compound's significance in pharmaceutical quality control and analytical chemistry .
Comparative Structural Analysis
The key structural differences between haloperidol and its impurity D involve the substitution patterns on the aromatic rings and the incorporation of a second 4-(4-chlorophenyl)-4-hydroxypiperidine group.
Table 3: Structural Comparison with Haloperidol
Feature | Haloperidol | Haloperidol Impurity D |
---|---|---|
Basic Scaffold | Butanone linker connecting piperidine and phenyl moieties | Butanone linker connecting piperidine and phenyl moieties |
Aromatic Substitution | 4-fluorophenyl group at butanone terminus | Second 4-(4-chlorophenyl)-4-hydroxypiperidine moiety |
Number of Chlorophenyl Groups | One | Two |
Number of Hydroxyl Groups | One | Two |
Number of Piperidine Rings | One | Two |
This structural relationship explains why the compound appears as an impurity in haloperidol production processes, potentially arising from side reactions or incomplete purification steps during synthesis .
Physical and Chemical Properties
The physical and chemical properties of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one determine its behavior in analytical procedures, formulation processes, and storage conditions.
Computed Properties
Based on its structural features, several key properties can be identified that influence the compound's behavior in various environments and analytical procedures.
Table 4: Physical and Chemical Properties
Property | Value/Description |
---|---|
Physical State | Solid at room temperature |
Molecular Weight | 567.55 g/mol |
Hydrogen Bond Donors | Multiple hydroxyl groups |
Hydrogen Bond Acceptors | Multiple (oxygen and nitrogen atoms) |
Water Solubility | Limited, due to multiple aromatic rings |
LogP | Expected to be high due to multiple aromatic rings |
Structural Rigidity | Moderate, with multiple rotatable bonds |
The presence of multiple functional groups including hydroxyl groups, tertiary amines, and ketone functionality contributes to the compound's complex physicochemical profile and potential for multiple interactions in biological and analytical systems .
Analytical Significance and Detection Methods
The detection and quantification of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one is critical in pharmaceutical quality control processes for haloperidol products.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) represents the primary analytical technique for the detection and quantification of this compound in pharmaceutical preparations and raw materials.
Table 5: Key Analytical Parameters for HPLC Detection
Parameter | Optimized Conditions |
---|---|
Column Type | Rapid Resolution C18 columns |
Mobile Phase | Phosphate buffer pH 6.5 and acetonitrile |
Gradient Elution | Organic phase fraction changed linearly from 20 to 72% |
Flow Rate | 1.5 mL min⁻¹ |
Detection Wavelength | 230 nm |
Total Analysis Time | Approximately 7.0 minutes |
Sensitivity | Capable of detecting impurity levels at 0.33% of haloperidol concentration |
These optimized conditions enable efficient separation of the target compound from haloperidol and other related impurities in pharmaceutical formulations. The development of these methods typically involves experimental design approaches to optimize separation parameters and ensure robust analytical performance .
Method Validation Considerations
The validation of analytical methods for this compound typically focuses on several critical parameters to ensure reliable quantification, particularly at low concentrations relevant to pharmaceutical quality control.
Validation parameters typically include linearity across concentration ranges relevant to impurity analysis, precision at multiple concentration levels, and recovery assessments to confirm analytical accuracy. These parameters ensure that the methods can reliably detect and quantify the compound at concentration levels specified in pharmacopoeial standards, typically 0.1-0.5% relative to the active pharmaceutical ingredient .
Hazard Statement | Description | Classification |
---|---|---|
H301 | Toxic if swallowed | Danger Acute toxicity, oral |
H315 | Causes skin irritation | Warning Skin corrosion/irritation |
H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |
H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure |
These hazard classifications necessitate appropriate handling precautions, including the use of personal protective equipment and suitable containment measures in laboratory settings .
Recommended Precautionary Measures
Based on the GHS classifications, specific precautionary measures are recommended when handling this compound:
Table 7: Recommended Precautionary Measures
Precautionary Statement | Description |
---|---|
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P264, P264+P265 | Wash hands thoroughly after handling |
P270 | Do not eat, drink or smoke when using this product |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P301+P316 | IF SWALLOWED: Get emergency medical help immediately |
P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Pharmaceutical and Research Significance
The primary significance of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-1-(4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)butan-1-one lies in its relationship to haloperidol, a widely used antipsychotic medication for treating schizophrenia, mania, and other psychiatric disorders.
Synthetic Route Implications
The presence of this compound as an impurity provides insights into the synthetic routes used for haloperidol production and potential side reactions or degradation pathways. Understanding its formation mechanisms can inform process optimizations to minimize impurity formation during manufacturing processes.
The compound's structure suggests it may form through dimerization reactions or incomplete reactions during haloperidol synthesis, providing valuable information for process chemists working to optimize production methods and improve product purity profiles .
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